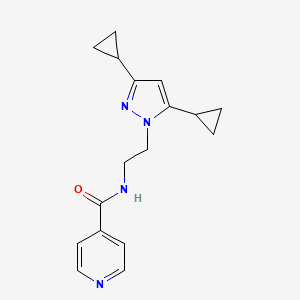

N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)isonicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Heterocyclic Compound Synthesis and Characterization

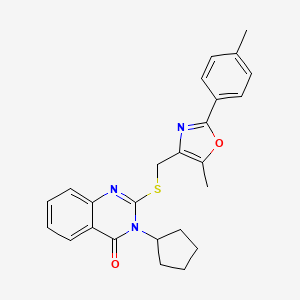

Research on heterocyclic compounds similar to "N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)isonicotinamide" includes studies on their synthesis and characterization. For example, Aydın and Dağci (2010) synthesized a new heterocyclic compound, characterized by FT-IR, 1H NMR, 13C NMR, and MS spectroscopic methods, which could provide insights into the synthesis process and structural analysis relevant to the compound of interest (Aydın & Dağci, 2010).

Anticancer Potential

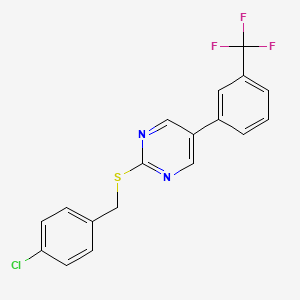

Compounds with structural similarities have been evaluated for their anticancer properties. Küçükgüzel et al. (2013) synthesized novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides and evaluated their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, indicating potential therapeutic applications for similar compounds (Küçükgüzel et al., 2013).

Antibacterial and Antimicrobial Activities

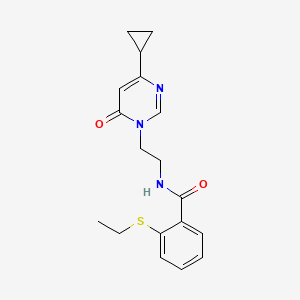

Several studies have focused on the antibacterial and antimicrobial potential of pyrazole derivatives. For instance, Wang et al. (2015) synthesized 1,3,5-trisubstituted-pyrazole derivatives containing a pyridyl moiety and tested their anti-microbial activities, demonstrating that certain compounds exhibited good inhibitory activity against various organisms (Wang et al., 2015).

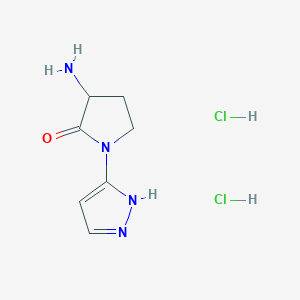

Synthesis and Evaluation of Antitumor Agents

Gomha et al. (2016) synthesized a series of 1,4-bis(1-(5-(aryldiazenyl)thiazol-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)benzenes and evaluated their anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines, highlighting the potential antitumor properties of pyrazole derivatives (Gomha et al., 2016).

Mechanism of Action

Target of Action

Similar compounds have been found to target proteins such ascyclin-A2 and cyclin-dependent kinase 2 .

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. It is likely that it interacts with its targets in a manner similar to other pyrazole derivatives, which often bind to their targets and modulate their activity .

Biochemical Pathways

Given the potential targets, it may be involved in the regulation of cell cycle progression and other processes controlled by cyclin-dependent kinases .

Result of Action

Based on the potential targets, it may influence cell cycle progression and potentially have effects on cell growth and proliferation .

properties

IUPAC Name |

N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O/c22-17(14-5-7-18-8-6-14)19-9-10-21-16(13-3-4-13)11-15(20-21)12-1-2-12/h5-8,11-13H,1-4,9-10H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZYPMRAHDMLCLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CCNC(=O)C3=CC=NC=C3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-yl}methyl propionate](/img/structure/B2984341.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-(4-methoxyphenylsulfonamido)benzamide](/img/structure/B2984344.png)

![3-Bromo-4-[1-(5-methylthiophen-2-yl)sulfonylpyrrolidin-3-yl]oxypyridine](/img/structure/B2984345.png)

![N-[2-[6-(Azetidin-1-yl)pyridin-3-yl]ethyl]but-2-ynamide](/img/structure/B2984351.png)

![2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-4-(4-phenylmethoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2984356.png)

![1-[(5-Ethoxy-2-phenyl-1-benzofuran-3-yl)carbonyl]-4-methylpiperazine](/img/structure/B2984357.png)

![2-(Benzo[d]oxazol-2-ylthio)-1-(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2984362.png)